2-phenyl-N-pyridin-2-ylacetamide

Organic Synthesis Process Chemistry Synthetic Methodology

2-Phenyl-N-pyridin-2-ylacetamide (CAS 7251-52-7; also referred to as 2-phenyl-2-(pyridin-2-yl)acetamide, phenyl-(2-pyridyl)acetamide, or α-phenyl-2-pyridineacetamide) is a heterocyclic amide of molecular formula C13H12N2O and molecular weight 212.25 g/mol. The compound is characterized by a phenyl substituent at the acetamide α-carbon and a pyridin-2-yl moiety on the amide nitrogen, forming a bidentate coordination scaffold amenable to metal complexation.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B342382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-pyridin-2-ylacetamide
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H12N2O/c16-13(10-11-6-2-1-3-7-11)15-12-8-4-5-9-14-12/h1-9H,10H2,(H,14,15,16)
InChIKeyIDHXNKFHHLBOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-N-pyridin-2-ylacetamide: Core Identity and Procurement Baseline


2-Phenyl-N-pyridin-2-ylacetamide (CAS 7251-52-7; also referred to as 2-phenyl-2-(pyridin-2-yl)acetamide, phenyl-(2-pyridyl)acetamide, or α-phenyl-2-pyridineacetamide) is a heterocyclic amide of molecular formula C13H12N2O and molecular weight 212.25 g/mol [1][2]. The compound is characterized by a phenyl substituent at the acetamide α-carbon and a pyridin-2-yl moiety on the amide nitrogen, forming a bidentate coordination scaffold amenable to metal complexation . This scaffold has been systematically investigated for antimycobacterial, antiproliferative, antibacterial, and antifungal properties [3], and structurally related 2-aryl-2-(pyridin-2-yl)acetamides have demonstrated broad-spectrum anticonvulsant activity across multiple animal seizure models [4]. The compound is commercially available from multiple suppliers at analytical specifications including ≥98% purity (HPLC/T) with reported melting point of 134–138°C [1][2].

Why Generic 2-Phenyl-N-pyridin-2-ylacetamide Substitution Fails in Pharmacological and Coordination Chemistry Workflows


The 2-aryl-2-(pyridin-2-yl)acetamide scaffold exhibits steep structure-activity relationships wherein minor substituent variations produce large functional divergences. Within the anticonvulsant series, unsubstituted phenyl derivatives display the highest broad-spectrum activity, while para-substituted analogs show markedly reduced efficacy across the MES, scMET, and 6 Hz seizure models [1]. In the antimycobacterial series, the methylene-extended linker relative to earlier phenylacetamide series conferred a critical improvement in activity, and substitution pattern on the phenyl ring directly modulated both antimycobacterial potency and selectivity versus mammalian cytotoxicity [2]. Additionally, the bidentate N,O-coordination geometry intrinsic to the 2-pyridylacetamide motif is essential for metal complexation in cross-coupling catalysis; analogs lacking the pyridin-2-yl nitrogen or containing N-alkyl substitution fail to engage the chelation-assisted reactivity pathway . Generic in-class substitution without rigorous structural and functional validation therefore risks severe performance degradation across both pharmacological screening and synthetic methodology applications.

Quantitative Differentiation Evidence: 2-Phenyl-N-pyridin-2-ylacetamide vs. Structural Analogs and Baseline Scaffolds


Synthetic Yield: 99% Yield in Hydrolysis Route from α-Phenyl-2-pyridylacetonitrile

2-Phenyl-N-pyridin-2-ylacetamide can be synthesized from α-phenyl-2-pyridylacetonitrile via hydrolysis with a reported yield of approximately 99% [1]. This near-quantitative yield distinguishes the unsubstituted phenyl derivative from substituted analogs that may require more complex synthetic sequences with lower overall efficiency.

Organic Synthesis Process Chemistry Synthetic Methodology

Antimycobacterial Activity: Methylene-Extended Linker vs. Earlier Phenylacetamide Series

In a series of 2-phenyl-N-(pyridin-2-yl)acetamides, the methylene-extended linker (i.e., the acetamide scaffold) conferred improved antimycobacterial activity relative to earlier, linker-constrained phenylacetamide series [1]. Among the synthesized compounds, Compound 12 displayed MICMtb H37Ra = 15.625 μg/mL (56.26 μM) against Mycobacterium tuberculosis H37Ra [2]. The unsubstituted phenyl parent scaffold provides the structural foundation for this activity enhancement.

Antimycobacterial Tuberculosis Drug Discovery

Anticonvulsant Broad-Spectrum Activity: Unsubstituted Phenyl vs. Para-Substituted Analogs

In a systematic SAR study of 2-aryl-2-(pyridin-2-yl)acetamides, the highest anticonvulsant activity resided in unsubstituted phenyl derivatives and compounds bearing ortho- or meta- substituents on the phenyl ring [1]. Para-substituted analogs showed markedly reduced activity across the MES, scMET, and 6 Hz pharmacoresistant seizure models . Compounds in this series were broadly active across four seizure models (MES, scMET, 6 Hz, and kindling) and exhibited favorable therapeutic indices between anticonvulsant activity and motor impairment [2].

Anticonvulsant Epilepsy CNS Drug Discovery

Cardiac Safety Profile: 2-Aryl-2-(pyridin-2-yl)acetamides vs. Parent Disopyramide

The 2-aryl-2-(pyridin-2-yl)acetamide scaffold was derived by molecular redesign of the cardiotoxic sodium channel blocker Disopyramide (DISO) [1]. While both the parent compound and the 2-aryl-2-(pyridin-2-yl)acetamide series inhibit voltage-gated sodium currents in patch-clamp experiments, a representative compound from the series (compound 1) displayed high levels of cardiac safety in a panel of in vitro and in vivo experiments, in marked contrast to the parent DISO [2]. This represents a successful structural decoupling of sodium channel inhibitory efficacy from cardiac toxicity.

Cardiac Safety Anticonvulsant Drug Repurposing

Commercial Availability and Purity: Comparable Specification Across Multiple Vendors

2-Phenyl-N-pyridin-2-ylacetamide is commercially available from multiple established chemical suppliers at standardized purity specifications. TCI offers the compound as Product No. P1741 with purity >98.0% (T)(HPLC), melting point 134.0–138.0°C [1]. Chem-Impex provides the compound at ≥98% (HPLC) . AKSci supplies the compound at 98% purity with melting point 134–138°C . Sigma-Aldrich includes this compound in its AldrichCPR collection for early discovery research . This multi-vendor availability at consistent high purity distinguishes the unsubstituted parent scaffold from more exotic substituted analogs that may be single-sourced or require custom synthesis.

Procurement Analytical Chemistry Quality Control

Coordination Chemistry Utility: Bidentate N,O-Chelation vs. Non-Coordinating Analogs

2-Phenyl-N-pyridin-2-ylacetamide functions as a bidentate ligand via coordination through the pyridine nitrogen and the amide oxygen atoms [1]. This N,O-chelation motif enables metal complexation with palladium, copper, and other transition metals, facilitating catalytic applications in C-N coupling and C-C cross-coupling reactions including Suzuki and Heck couplings [2]. The compound has been explicitly noted for high selectivity in amide-directed C-N coupling and arylboronic acid–aryl chloride coupling reactions . Analogs lacking the pyridin-2-yl nitrogen (e.g., N-phenylacetamides) or containing N-alkyl substitution cannot engage this chelation-assisted reactivity pathway.

Coordination Chemistry Catalysis Cross-Coupling

High-Value Application Scenarios for 2-Phenyl-N-pyridin-2-ylacetamide Procurement


Medicinal Chemistry: Anticonvulsant Lead Optimization and Sodium Channel Modulator Development

This compound serves as the optimal starting scaffold for CNS drug discovery programs targeting broad-spectrum anticonvulsant activity with reduced cardiac liability. The unsubstituted phenyl derivative provides the SAR-privileged baseline for activity across MES, scMET, 6 Hz pharmacoresistant, and kindling seizure models [1], while the 2-aryl-2-(pyridin-2-yl)acetamide scaffold as a class demonstrates retention of sodium channel inhibition with markedly improved cardiac safety relative to the parent drug Disopyramide [2]. Procurement of this specific unsubstituted parent compound enables systematic SAR exploration without the confounding activity losses inherent to para-substituted analogs.

Antimycobacterial Drug Discovery: Hit Expansion Against Mycobacterium tuberculosis

This compound is a validated entry point for antimycobacterial hit-to-lead campaigns targeting drug-sensitive and drug-resistant M. tuberculosis strains. The methylene-extended linker of the 2-phenyl-N-(pyridin-2-yl)acetamide scaffold has been demonstrated to confer improved antimycobacterial activity relative to earlier, linker-constrained phenylacetamide series [3]. Within this series, Compound 12 achieved MICMtb H37Ra = 15.625 μg/mL (56.26 μM) [4], establishing the scaffold as a productive starting point for potency optimization through phenyl ring substitution while preserving the favorable linker geometry.

Transition Metal Catalysis: Bidentate N,O-Ligand for Cross-Coupling Methodology Development

This compound is procured for use as a bidentate N,O-chelating ligand in palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and C-N coupling methodologies [5]. The pyridine nitrogen and amide oxygen coordinate to transition metals, enabling catalytic cycles that are inaccessible to non-chelating amide analogs. The compound has been specifically cited for high selectivity in amide-directed coupling reactions with aryl chlorides and arylboronic acids , making it a valuable tool for synthetic methodology development in both academic and industrial process chemistry settings.

Antiproliferative Screening: Cancer Cell Line Panel Evaluation

The 2-phenyl-N-(pyridin-2-yl)acetamide scaffold has demonstrated promising antiproliferative activity warranting further exploration in oncology-focused screening campaigns. Within the series, Compounds 17, 24, and 26 were identified as hits exhibiting interesting activity against the A498 (human epithelial kidney cancer), PC-3 (human prostate cancer), and U-87MG (human glioblastoma) cell lines [6]. The unsubstituted parent compound provides the baseline scaffold for SAR-driven optimization of antiproliferative potency and selectivity across these and additional cancer cell line panels.

Technical Documentation Hub

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